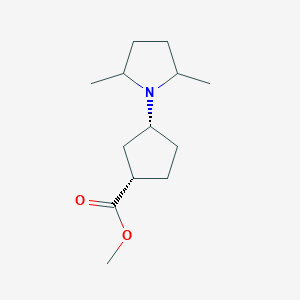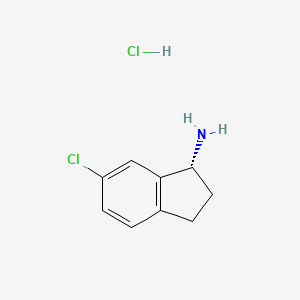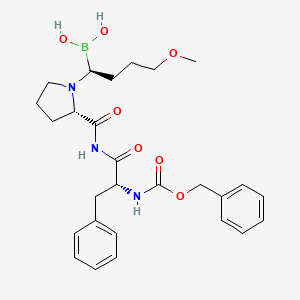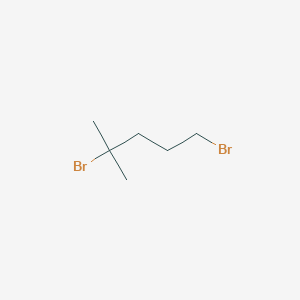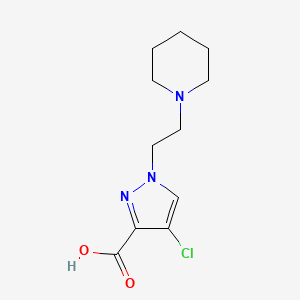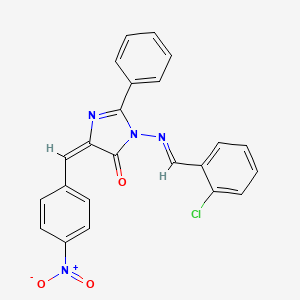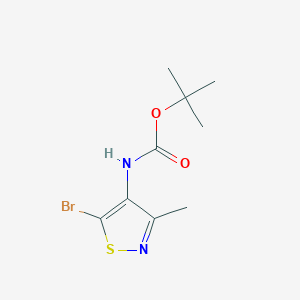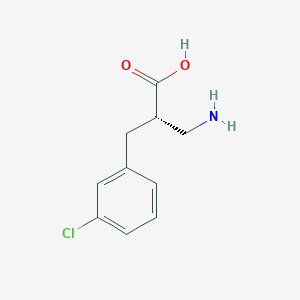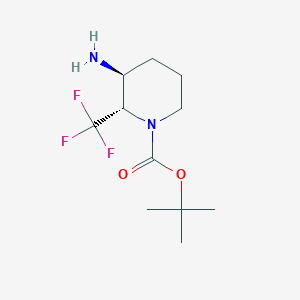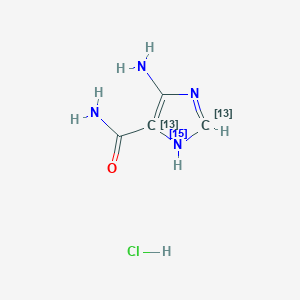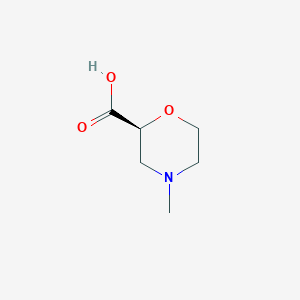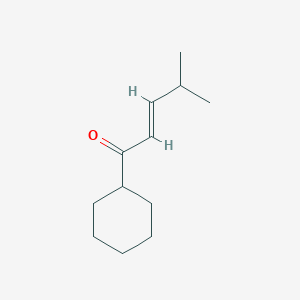![molecular formula C7H7ClN2O B12944249 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-chloropyridine with appropriate reagents to form the pyrrolopyrazole structure. Industrial production methods often involve multi-step synthesis, including cyclization and functional group transformations, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazole rings and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pyrazole derivatives: These compounds have a pyrazole ring and are used in the development of various pharmaceuticals due to their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and biological properties .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h4H,1-3H2 |
InChI Key |
GPKXXSMCVIIYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


